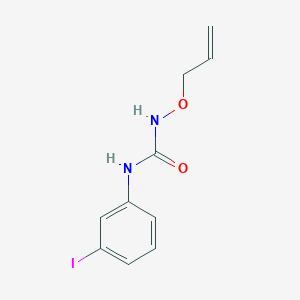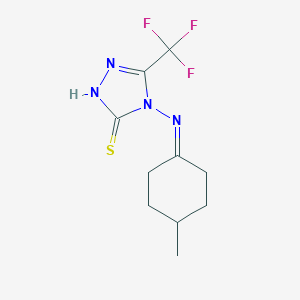![molecular formula C11H13ClFNO2S B255078 1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperidine](/img/structure/B255078.png)
1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperidine, also known as CFPS, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which plays a crucial role in pain sensation and inflammation. CFPS has been shown to have potential therapeutic applications in the treatment of chronic pain, inflammatory disorders, and cancer.
Mechanism of Action
1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperidine works by binding to the TRPV1 ion channel and blocking its activity. TRPV1 channels are activated by various stimuli such as heat, capsaicin, and acid, and are involved in the transmission of pain signals. 1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperidine blocks the activity of TRPV1 channels, thereby reducing pain sensation and inflammation.
Biochemical and Physiological Effects:
1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperidine has been shown to reduce pain sensation and inflammation in animal models of arthritis, colitis, and neuropathic pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperidine has been shown to have a good safety profile and does not cause any significant adverse effects in animal models.
Advantages and Limitations for Lab Experiments
1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperidine is a potent and selective inhibitor of TRPV1 channels, which makes it a valuable tool for studying the role of these channels in pain sensation and inflammation. However, 1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperidine has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in some labs. In addition, 1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperidine has a low solubility in water, which may make it difficult to use in some assays.
Future Directions
There are several future directions for research on 1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperidine. One area of research is the development of more potent and selective TRPV1 inhibitors. Another area of research is the development of new therapeutic applications for 1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperidine, such as the treatment of cancer. In addition, further studies are needed to determine the long-term safety and efficacy of 1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperidine in humans. Overall, 1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperidine has shown great promise as a tool for studying the role of TRPV1 channels in pain sensation and inflammation, and as a potential therapeutic agent for the treatment of various disorders.
Synthesis Methods
The synthesis of 1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperidine involves the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperidine has been extensively used in scientific research to study the role of TRPV1 ion channels in pain sensation and inflammation. It has been shown to be a potent and selective inhibitor of TRPV1 channels, which are involved in the transmission of pain signals. 1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperidine has also been used to study the role of TRPV1 channels in inflammatory disorders such as arthritis and colitis. In addition, 1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperidine has been shown to have potential therapeutic applications in the treatment of cancer, as TRPV1 channels are overexpressed in many cancer cells.
properties
Product Name |
1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperidine |
|---|---|
Molecular Formula |
C11H13ClFNO2S |
Molecular Weight |
277.74 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonylpiperidine |
InChI |
InChI=1S/C11H13ClFNO2S/c12-10-8-9(4-5-11(10)13)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |
InChI Key |
XASSXZKUKLSHGD-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B254995.png)


![Methyl 2-methyl-2-[({[(4-methylphenyl)amino]carbonyl}amino)oxy]propanoate](/img/structure/B254998.png)
![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255010.png)
![(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B255014.png)
![ethyl 2-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255015.png)
![4-amino-3-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B255018.png)
![Ethyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255024.png)
![(4E)-2-bromo-6-methoxy-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B255025.png)
![Ethyl 5-acetyl-2-{[4-(2,5-dimethylphenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B255026.png)

![(4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one](/img/structure/B255028.png)
